molecular formula C20H17F2N5O2 B2787719 2-[2-(4-fluorophenoxy)ethyl]-7-[(4-fluorophenyl)amino]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one CAS No. 1251676-74-0

2-[2-(4-fluorophenoxy)ethyl]-7-[(4-fluorophenyl)amino]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

Katalognummer: B2787719
CAS-Nummer: 1251676-74-0
Molekulargewicht: 397.386
InChI-Schlüssel: PUUJWTSGGOSDOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-fluorophenoxy)ethyl]-7-[(4-fluorophenyl)amino]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a useful research compound. Its molecular formula is C20H17F2N5O2 and its molecular weight is 397.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-[2-(4-fluorophenoxy)ethyl]-7-[(4-fluorophenyl)amino]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one (commonly referred to as compound X ) is a novel synthetic derivative belonging to the class of triazolopyrimidinones. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H14F2N4O
  • Molecular Weight : 292.30 g/mol
  • CAS Number : 65792-49-6

The compound features a triazolo-pyrimidinone core with fluorine substituents that enhance its biological activity. The presence of the 4-fluorophenoxy and 4-fluorophenyl groups is significant for its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compound X against various bacterial strains. In particular, it has shown promising results against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/ml
Staphylococcus aureus16 µg/ml
Pseudomonas aeruginosa64 µg/ml

These results indicate that compound X exhibits moderate to potent antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

The mechanism by which compound X exerts its antimicrobial effects appears to involve inhibition of bacterial DNA synthesis. The triazolo-pyrimidinone structure may interfere with nucleic acid metabolism, leading to impaired bacterial growth and replication. Additionally, studies suggest that the compound may act as an efflux pump inhibitor, enhancing the efficacy of co-administered antibiotics .

Case Studies

  • Study on Biofilm Inhibition
    A study evaluated the ability of compound X to inhibit biofilm formation in Pseudomonas aeruginosa. At a concentration of 10 µg/ml, it significantly reduced biofilm production by approximately 85% compared to untreated controls. This suggests that compound X could be a valuable agent in combating biofilm-associated infections .
  • Synergistic Effects with Antibiotics
    In combination therapy studies, compound X demonstrated synergistic effects when used alongside conventional antibiotics like ciprofloxacin. The combination resulted in a lower MIC for both agents, suggesting that compound X can enhance the effectiveness of existing antimicrobial therapies .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazolopyrimidinones has revealed that modifications on the phenyl rings significantly influence biological activity. The introduction of fluorine atoms enhances lipophilicity and binding affinity to target sites within bacterial cells .

Toxicity Studies

Preliminary toxicity assessments indicate that compound X has a favorable safety profile at therapeutic doses. In vitro cytotoxicity tests on human cell lines showed no significant adverse effects at concentrations up to 100 µg/ml .

Eigenschaften

IUPAC Name

7-(4-fluoroanilino)-2-[2-(4-fluorophenoxy)ethyl]-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2/c1-13-12-18(23-16-6-2-14(21)3-7-16)24-19-25-26(20(28)27(13)19)10-11-29-17-8-4-15(22)5-9-17/h2-9,12H,10-11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUJWTSGGOSDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN(C(=O)N12)CCOC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.